n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC12979665
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2S |
|---|---|
| Molecular Weight | 287.34 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H2,15,16,17) |
| Standard InChI Key | MKEQVJOEZCTECE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide consists of two primary subunits:
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Benzo[d]imidazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, contributing to hydrogen-bonding capabilities and planar geometry.
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4-Methylbenzenesulfonamide: A sulfonamide group attached to a methyl-substituted benzene ring, enhancing hydrophobicity and potential protein-binding interactions.
The compound’s structural uniqueness lies in the covalent linkage between the benzo[d]imidazole’s 2-position nitrogen and the sulfonamide group, creating a conjugated system that may influence electronic distribution and biological activity .
Physicochemical Profile
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 287.34 g/mol | |
| Exact Mass | 287.072 g/mol | |
| LogP (Partition Coefficient) | Estimated 3.2–3.6 | |
| Topological Polar Surface Area | 87.7 Ų |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-likeness . The polar surface area further supports potential interactions with biological targets, particularly enzymes or receptors with hydrophobic binding pockets.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide typically involves multi-step reactions, as inferred from analogous benzimidazole-sulfonamide hybrids :
Step 1: Formation of Benzo[d]imidazole Core
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Condensation of o-phenylenediamine with formic acid under reflux yields 1H-benzo[d]imidazole .
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Subsequent functionalization at the 2-position nitrogen is achieved via nucleophilic substitution or coupling reactions.
Step 2: Sulfonamide Incorporation
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Reaction of 4-methylbenzenesulfonyl chloride with the 2-amino group of benzo[d]imidazole in the presence of a base (e.g., triethylamine) forms the sulfonamide bond.
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Purification via recrystallization or column chromatography ensures high purity (>95%) .
Key Reaction Conditions
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Solvents: Dimethylformamide (DMF) or ethanol.
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Temperature: 80–100°C under microwave irradiation for accelerated kinetics .
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Catalysts: Oxidizing agents (e.g., oxone) for intermediate stabilization .
Spectroscopic Characterization
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IR Spectroscopy: Absorption bands at 1670–1699 cm confirm the presence of C=O and S=O stretches .
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H NMR: Distinct signals include:
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Mass Spectrometry: Molecular ion peak at m/z 287.07 ([M+H]) aligns with the exact mass.
Biological Activities and Mechanisms
Antimicrobial Activity
While direct data on the compound is limited, sulfonamide-containing benzimidazoles show broad-spectrum activity:
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Bacterial Targets: Inhibition of dihydropteroate synthase (DHPS), a folate biosynthesis enzyme.
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Fungal Targets: Disruption of ergosterol biosynthesis in Candida albicans .
Enzyme Inhibition
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Carbonic Anhydrase IX (CA-IX): Sulfonamides are known CA-IX inhibitors, relevant in hypoxic tumor microenvironments.
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BRAF Kinase: Benzimidazole-pyrimidine hybrids (e.g., compound 12l) inhibit V600EBRAF with IC values as low as 0.49 μM .
Comparative Analysis with Structural Analogs
The table below highlights structural and functional differences between N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide and related compounds:
The dual functionality of N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide enhances target affinity compared to analogs with single pharmacophores.
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